molecular formula C8H20O2P2S5 B098385 Stauffer N-3735 CAS No. 18300-07-7

Stauffer N-3735

Cat. No. B098385
CAS RN: 18300-07-7
M. Wt: 370.5 g/mol
InChI Key: IPDFCGAQJIOBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stauffer N-3735 is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that was first synthesized in the 1970s by Dr. Robert Stauffer. Since then, it has been used in various research fields such as pharmacology, biochemistry, and physiology.

Mechanism of Action

Stauffer N-3735 is a selective antagonist of the G protein-coupled receptor, CXCR7. It binds to the receptor and prevents the binding of its natural ligands, CXCL11 and CXCL12. This results in the inhibition of intracellular signaling pathways that are activated by the receptor. The inhibition of these pathways can lead to various physiological effects such as the inhibition of cell migration and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the migration and proliferation of cancer cells. It has also been shown to inhibit the release of neurotransmitters such as dopamine and glutamate. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using Stauffer N-3735 in lab experiments is its selectivity for CXCR7. This allows for the specific inhibition of intracellular signaling pathways that are activated by the receptor. Another advantage is its stability in various experimental conditions. However, one limitation is its low solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the use of Stauffer N-3735 in scientific research. One direction is the development of more potent and selective CXCR7 antagonists. Another direction is the study of the effects of CXCR7 inhibition in various diseases such as cancer and inflammation. Additionally, the use of this compound in combination with other drugs or treatments could also be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. It is a selective antagonist of the G protein-coupled receptor, CXCR7, and has been used in various research fields such as pharmacology, biochemistry, and physiology. It has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the use of this compound in scientific research, including the development of more potent and selective CXCR7 antagonists and the study of its effects in various diseases.

Synthesis Methods

Stauffer N-3735 is a synthetic compound that can be synthesized using a multistep process. The synthesis process involves the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate product. This intermediate product is then reacted with hydrazine hydrate to form the final product, this compound.

Scientific Research Applications

Stauffer N-3735 has been used in various scientific research fields such as pharmacology, biochemistry, and physiology. In pharmacology, it has been used as a tool to study the regulation of G protein-coupled receptors (GPCRs). It has also been used to study the effects of GPCR ligands on intracellular signaling pathways. In biochemistry, it has been used to study the structure and function of proteins. In physiology, it has been used to study the effects of GPCR ligands on cellular processes such as ion channel activity and neurotransmitter release.

properties

CAS RN

18300-07-7

Molecular Formula

C8H20O2P2S5

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl-[[ethyl(methoxy)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-methoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H20O2P2S5/c1-5-11(13,9-3)16-7-15-8-17-12(14,6-2)10-4/h5-8H2,1-4H3

InChI Key

IPDFCGAQJIOBPK-UHFFFAOYSA-N

SMILES

CCP(=S)(OC)SCSCSP(=S)(CC)OC

Canonical SMILES

CCP(=S)(OC)SCSCSP(=S)(CC)OC

Origin of Product

United States

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